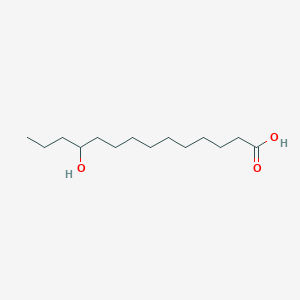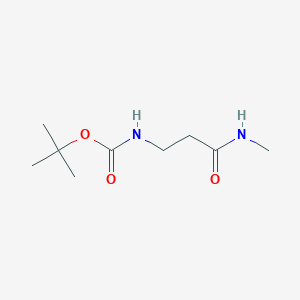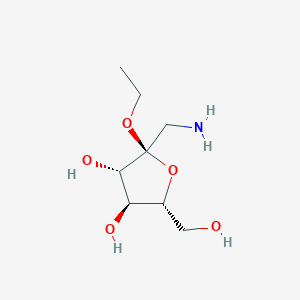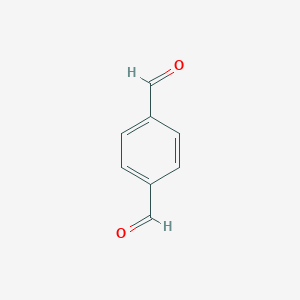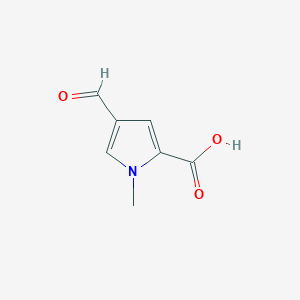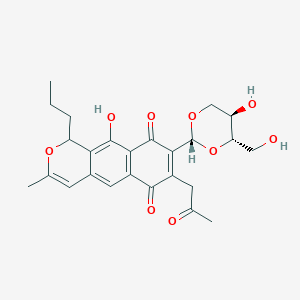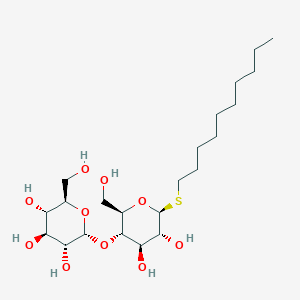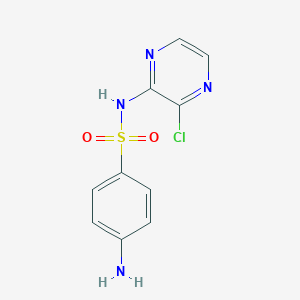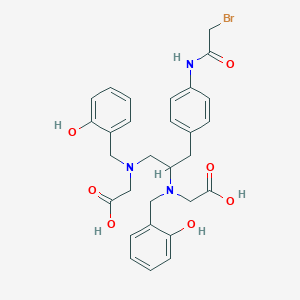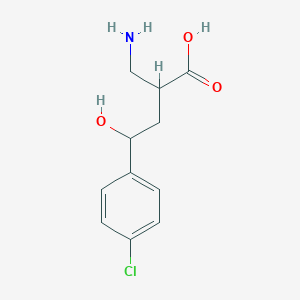
Ethyl 2,2-Difluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,2-difluoropentanoate is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed. These compounds are important intermediates in the synthesis of various fluorinated organic molecules, which are valuable in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms.
Synthesis Analysis
The synthesis of related difluorinated esters is well-documented. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2-diazo-3,3,3-trifluoropropanoate undergoes 1,3-dipolar cycloadditions with alkynes, leading to CF3-substituted pyrazoles . Another compound, ethyl-2,2-difluoro-2-trimethylsilylacetate, is synthesized via electrolysis of ethyl-2-chloro-2,2-difluoroacetate and can transfer the ethyl-2,2-difluoroacetate moiety to various electrophiles .
Molecular Structure Analysis
The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which significantly influence the chemical reactivity and physical properties of the molecule. The difluoromethylene group (CF2) is a key structural motif in these molecules, which can be seen in the synthesis of 2,2-difluoro-2H-chromenes from ethyl 3-bromo-3,3-difluoropropionate .
Chemical Reactions Analysis
Difluorinated esters participate in various chemical reactions. For example, ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate reacts with thioacetic acid and thiols to produce fluorine- and sulfur-containing CH-acids . The reactivity of these compounds is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize negative charge in the transition state of reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are largely determined by the strong electronegativity of fluorine. This can lead to increased stability, lipophilicity, and potential bioactivity in pharmaceutical applications. For instance, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a selective postemergent herbicide, and its synthesis and herbicidal properties are well-described . The introduction of fluorine atoms into organic molecules can also affect boiling points, solubility, and the ability to form hydrogen bonds.
Scientific Research Applications
Enhancing Battery Performance
Ethyl 2,2-Difluoropentanoate derivatives have shown promise in improving the performance of lithium-ion batteries. Specifically, compounds like ethyl 3,3,3-trifluoropropanoate have been used as additives to extend the lifespan of lithium manganese oxide cathodes at elevated temperatures. These additives help in inhibiting the formation of HF, which erodes the electrode material and reduces interfacial impedance, leading to improved capacity retention and battery life (Huang et al., 2016).
Advanced Polymer Research
In the realm of polymers, research has focused on the structural and property analysis of novel biobased polyesters, such as poly(ethylene 2,4-furanoate), which is derived from asymmetric monomers like 2,4-furandicarboxylic acid. These studies provide insights into how the asymmetric nature of certain monomers can influence polymer crystallization and mechanical properties, highlighting the role of ethyl 2,2-Difluoropentanoate derivatives in facilitating the formation of amorphous polymer structures with potentially unique characteristics (Nolasco et al., 2020).
Organic Synthesis and Catalysis
In organic synthesis, ethyl 2,2-Difluoropentanoate and related compounds serve as precursors and intermediates for the construction of complex organic molecules. For example, the phosphine-catalyzed annulation reactions using ethyl 2-methyl-2,3-butadienoate demonstrate the synthesis of highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 2,2-difluoropentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUJYXUELDNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929567 |
Source


|
| Record name | Ethyl 2,2-difluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-Difluoropentanoate | |
CAS RN |
136854-22-3 |
Source


|
| Record name | Ethyl 2,2-difluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


